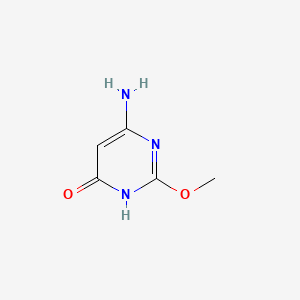

6-Amino-2-methoxypyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-methoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLXSZNYIJKRDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-2-methoxypyrimidin-4-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Amino-2-methoxypyrimidin-4-ol (CAS RN: 52386-29-5), a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available experimental and computational data on its structure, physicochemical characteristics, and spectral properties. Furthermore, it delves into the critical aspect of tautomerism inherent to its molecular framework, discusses potential synthetic routes and reactivity, and outlines its relevance as a scaffold in drug discovery. Due to the limited availability of extensive experimental data for this specific molecule, this guide synthesizes information from closely related analogues to provide a robust and scientifically grounded resource for researchers.

Introduction

This compound, a substituted pyrimidine, belongs to a class of heterocyclic compounds that are of paramount importance in the field of medicinal chemistry. The pyrimidine nucleus is a fundamental building block of nucleic acids (cytosine, thymine, and uracil) and is a prevalent scaffold in a vast array of therapeutic agents, exhibiting a broad spectrum of biological activities.[1] The strategic placement of amino, methoxy, and hydroxyl functional groups on the pyrimidine ring of this compound imparts a unique electronic and steric profile, making it an attractive starting material for the synthesis of novel drug candidates.

This guide aims to provide a detailed technical resource for scientists working with or considering the use of this compound. It will meticulously detail its known properties, offer insights into its chemical behavior, and provide a framework for its potential applications, particularly in the realm of drug development.

Molecular Structure and Tautomerism

The structural representation of this compound is fundamental to understanding its chemical behavior. Its molecular formula is C₅H₇N₃O₂.[2]

Tautomeric Forms

A critical aspect of the chemistry of this compound is its existence in multiple tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. This phenomenon is crucial as different tautomers can exhibit distinct physicochemical properties and biological activities. For this molecule, two primary types of tautomerism are at play: keto-enol and amino-imino tautomerism.

The equilibrium between these forms can be influenced by factors such as the solvent, pH, and temperature. While the 4-hydroxy form is depicted, the 4-keto tautomer (6-amino-2-methoxy-4(3H)-pyrimidinone) is also a significant contributor to the overall equilibrium.[2] Similarly, the 6-amino group can exist in equilibrium with its 6-imino tautomer. It is generally observed in related systems that the keto and amino forms are predominant under physiological conditions.

Diagram: Tautomeric Equilibria of this compound

Caption: Major tautomeric forms of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is essential for its application in research and development. The data presented here is a consolidation of available information, with a clear distinction between experimental and computed values.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O₂ | [2] |

| Molecular Weight | 141.13 g/mol | [2][3] |

| Appearance | Solid (predicted) | Inferred |

| Melting Point | Not available | |

| Boiling Point | 226.8°C at 760 mmHg (Predicted) | [4] |

| Solubility | Not experimentally determined. Expected to have some solubility in polar organic solvents like DMSO and DMF based on its structure and the properties of related compounds. | Inferred |

| pKa | Not experimentally determined. The presence of both acidic (hydroxyl) and basic (amino and pyrimidine nitrogens) groups suggests amphoteric character. | Inferred |

Computed Properties (from PubChem CID 1532133 for a tautomer): [3]

| Property | Value |

| XLogP3 | -1.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 1 |

| Exact Mass | 141.053826475 |

| Topological Polar Surface Area | 76.7 Ų |

Expertise & Experience Insights: The negative XLogP3 value suggests that the compound is likely to be hydrophilic. The presence of multiple hydrogen bond donors and acceptors indicates a high potential for intermolecular interactions, which could influence its melting point and solubility in protic solvents. The topological polar surface area (TPSA) is within a range often associated with good oral bioavailability in drug candidates.

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group protons (a singlet around 3.8-4.0 ppm), the amino group protons (a broad singlet), and the proton on the pyrimidine ring (a singlet). The chemical shifts will be dependent on the solvent and the predominant tautomeric form.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the carbons in the molecule. The chemical shifts of the ring carbons will be indicative of the electronic environment within the heterocyclic system.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3100-3500 cm⁻¹), C=O stretching of the keto tautomer (around 1650-1700 cm⁻¹), O-H stretching of the enol tautomer, and C-O stretching of the methoxy group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (141.13 g/mol ). Fragmentation patterns would be dependent on the ionization method used and can provide further structural information.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of substituted pyrimidines can be achieved through various well-established methods in organic chemistry. A common and versatile approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine derivative. For this compound, a plausible synthetic route could involve the cyclocondensation of an appropriate β-ketoester with O-methylisourea.

Diagram: General Synthetic Strategy for Pyrimidine Ring Formation

Caption: A plausible synthetic pathway to this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Amino Group: The exocyclic amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It can also participate in the formation of Schiff bases.

-

Hydroxyl Group: The hydroxyl group (in the enol tautomer) can be alkylated or acylated. It can also be converted to a leaving group for subsequent nucleophilic substitution reactions.

-

Pyrimidine Ring: The pyrimidine ring itself can undergo electrophilic substitution, although the electron-donating amino and methoxy groups will influence the regioselectivity of such reactions. The ring nitrogens are basic and can be protonated or alkylated.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. Its structural similarity to endogenous purines and pyrimidines makes it a prime candidate for the development of enzyme inhibitors, particularly kinase inhibitors, which are a major class of anticancer drugs.[5] The functional groups on the molecule provide multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Potential therapeutic areas where derivatives of this scaffold could be explored include:

-

Oncology: As kinase inhibitors or antimetabolites.[1]

-

Virology: As inhibitors of viral polymerases or other essential viral enzymes.

-

Immunology: As modulators of immune responses.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2][4][6]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[4][6]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

-

Toxicity: While specific toxicity data is unavailable, related compounds can be harmful if swallowed or inhaled and may cause skin and eye irritation.[2][4][6]

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. While there is a notable lack of comprehensive experimental data for this specific molecule, this technical guide has provided a thorough overview of its known and predicted properties by drawing upon available data and information from closely related analogues. The discussion of its tautomerism, potential synthetic pathways, and reactivity offers a solid foundation for researchers. As the interest in novel pyrimidine-based therapeutics continues to grow, a deeper experimental characterization of this compound will be invaluable to the scientific community.

References

An In-Depth Technical Guide to 6-Amino-2-methoxypyrimidin-4-ol: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Pyrimidine Scaffold

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone of therapeutic innovation. Its inherent drug-like properties and synthetic tractability have led to its incorporation into a vast array of clinically significant molecules. Among the myriad of substituted pyrimidines, 6-Amino-2-methoxypyrimidin-4-ol emerges as a particularly valuable intermediate, offering a unique combination of reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications as a precursor in the development of novel therapeutics.

Core Compound Identification and Structure

This compound is a substituted pyrimidine characterized by an amino group at the 6-position, a methoxy group at the 2-position, and a hydroxyl group at the 4-position.

CAS Numbers: This compound is frequently referenced by two CAS numbers: 52386-29-5 and 186435-66-5 . This duality may arise from the potential for tautomerism, a common feature in heterocyclic chemistry.

Tautomerism: The hydroxyl group at the 4-position can exist in equilibrium with its keto tautomer, 6-Amino-2-methoxy-4(3H)-pyrimidinone. This tautomeric equilibrium is a critical consideration in its reactivity and characterization, as the predominant form can be influenced by factors such as solvent and solid-state packing. For the purpose of this guide, both names will be used interchangeably to reflect this chemical reality.

Chemical Structure:

Figure 1: Chemical Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O₂ | [1] |

| Molecular Weight | 141.13 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | ≥97% | [2] |

| Storage | Long-term in a cool, dry place | [2] |

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are proprietary, the general synthetic strategies for related aminopyrimidine derivatives are well-documented in patent literature. These methods typically involve the cyclization of a three-carbon precursor with a guanidine derivative.

A plausible synthetic pathway can be extrapolated from the synthesis of 2-amino-4,6-dimethoxypyrimidine, a structurally similar compound. The synthesis often commences with malononitrile as a readily available and cost-effective starting material.

Figure 2: Generalized Synthetic Workflow for Aminopyrimidine Derivatives

Causality in Experimental Choices:

-

Starting Material: Malononitrile is an ideal precursor due to the reactivity of its methylene protons and the presence of two nitrile groups, which can be readily converted to the desired functionalities on the pyrimidine ring.

-

Imidization: This step converts the nitrile groups into more reactive imido ether hydrochlorides, facilitating the subsequent cyclization reaction. The choice of an alcohol (e.g., methanol) in the presence of a strong acid like HCl is crucial for this transformation.

-

Cyanamide Substitution and Cyclization: The reaction with cyanamide introduces the second amino group and drives the ring closure to form the stable pyrimidine core. The conditions for this step are optimized to maximize the yield and purity of the final product.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a versatile building block for the synthesis of a wide range of biologically active compounds. The presence of multiple reactive sites—the amino group, the hydroxyl/keto group, and the potential for substitution on the pyrimidine ring—allows for extensive chemical modifications to explore structure-activity relationships (SAR).

Derivatives of aminopyrimidines have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

-

Anticancer Agents: The pyrimidine core is found in numerous anticancer drugs that function as antimetabolites or kinase inhibitors.

-

Antiviral Therapeutics: Many antiviral nucleoside analogs incorporate a modified pyrimidine base.

-

Antibacterial and Antifungal Agents: The pyrimidine moiety is a key component of various antimicrobial compounds.

-

Central Nervous System (CNS) Active Agents: Substituted pyrimidines have shown utility in the development of drugs targeting CNS disorders.

The strategic modification of this compound allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, making it a valuable starting point for lead optimization in drug discovery programs.

Analytical Characterization

Accurate characterization of this compound is essential to ensure its purity and structural integrity prior to its use in further synthetic steps. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific, publicly available, fully assigned NMR spectrum for this compound is not readily found in the literature, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons, the amino protons, and the proton on the pyrimidine ring. The exact chemical shifts and coupling patterns would provide definitive evidence of the compound's structure.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbon atoms of the pyrimidine ring and the methoxy group, further confirming the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak would correspond to its molecular weight of 141.13 g/mol . The fragmentation pattern would provide additional structural information.

Predicted Fragmentation Pathway:

Figure 3: Predicted Mass Spectrometry Fragmentation of this compound

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Skin and Eye Irritation: The compound may cause skin and eye irritation upon contact.[2]

-

Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use in a well-ventilated area to avoid inhalation of dust.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound represents a key molecular scaffold with significant potential in the field of drug discovery and development. Its versatile structure, coupled with the established biological importance of the pyrimidine nucleus, makes it an attractive starting point for the synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and analytical characterization is paramount for its effective utilization in the research and development of next-generation pharmaceuticals.

References

The Synthesis of 6-Amino-2-methoxypyrimidin-4-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 6-Amino-2-methoxypyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into the core reaction mechanism, provide a detailed experimental protocol, and present key analytical data for the characterization of this molecule. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of pyrimidine derivatives.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The substituted pyrimidin-4-ol ring system, in particular, is a common feature in compounds exhibiting a wide range of pharmacological activities. This compound, with its strategic placement of amino, methoxy, and hydroxyl groups, presents a versatile platform for further chemical modifications and the development of novel drug candidates. Understanding its synthesis is therefore of significant importance.

The Core Reaction: Cyclocondensation

The principal and most widely utilized method for the synthesis of the pyrimidine core involves the cyclocondensation of a compound containing an N-C-N fragment with a 1,3-dicarbonyl compound or its equivalent.[1] In the case of this compound, the key precursors are a guanidine derivative bearing a methoxy group and a malonic ester. Specifically, the reaction proceeds through the condensation of O-methylisourea (or its salt) with diethyl malonate.

Reaction Mechanism: A Step-by-Step Elucidation

The synthesis of this compound from O-methylisourea and diethyl malonate is a classic example of a base-catalyzed cyclocondensation reaction. The mechanism can be dissected into the following key steps:

Step 1: Deprotonation of Diethyl Malonate

The reaction is initiated by a base, typically sodium ethoxide (NaOEt), which deprotonates the acidic α-carbon of diethyl malonate. This generates a highly nucleophilic enolate ion.

Step 2: Nucleophilic Attack

The enolate ion then acts as a nucleophile, attacking the electrophilic carbon atom of the C=N bond in O-methylisourea. This results in the formation of a tetrahedral intermediate.

Step 3: Intramolecular Cyclization

The intermediate undergoes an intramolecular cyclization. The terminal amino group of the former O-methylisourea moiety attacks one of the ester carbonyl groups of the malonate portion. This leads to the formation of a six-membered ring intermediate.

Step 4: Elimination of Ethanol

Following the cyclization, a molecule of ethanol is eliminated from the tetrahedral intermediate, leading to the formation of a more stable cyclic product.

Step 5: Tautomerization

The resulting pyrimidine derivative can exist in different tautomeric forms. The final product, this compound, is the more stable enol tautomer.

Below is a diagram illustrating the logical flow of the reaction mechanism.

Caption: Logical workflow of the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. This protocol is adapted from established procedures for the synthesis of analogous 2-aminopyrimidin-4-ol derivatives.[2]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| O-Methylisourea hydrochloride | CH₅ClN₂O | 110.54 | 11.05 g | 0.1 |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 16.02 g | 0.1 |

| Sodium | Na | 22.99 | 4.60 g | 0.2 |

| Absolute Ethanol | C₂H₅OH | 46.07 | 100 mL | - |

| Glacial Acetic Acid | CH₃COOH | 60.05 | As needed | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

Procedure

-

Preparation of Sodium Ethoxide Solution: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 100 mL of absolute ethanol. Carefully add 4.60 g (0.2 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and cooling if necessary. Allow all the sodium to react to form a clear solution of sodium ethoxide.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 16.02 g (0.1 mol) of diethyl malonate with stirring.

-

Addition of O-Methylisourea Hydrochloride: Dissolve 11.05 g (0.1 mol) of O-methylisourea hydrochloride in a minimum amount of absolute ethanol and add it dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form. Carefully evaporate the ethanol under reduced pressure.

-

Precipitation: Dissolve the resulting solid residue in a minimum amount of cold deionized water. While stirring, slowly add glacial acetic acid dropwise to neutralize the solution and then acidify to a pH of approximately 5-6. This will cause the desired product to precipitate out of the solution.

-

Purification: Collect the white precipitate by vacuum filtration and wash it with cold deionized water. The crude product can be recrystallized from a suitable solvent, such as a mixture of ethanol and water, to obtain pure this compound.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

The following diagram outlines the experimental workflow.

Caption: A flowchart of the experimental procedure for synthesizing this compound.

Characterization of this compound

Accurate characterization of the synthesized compound is crucial for confirming its identity and purity. The following are the expected analytical data for this compound, based on the analysis of closely related structures such as 2-Amino-6-methyl-4-pyrimidinol.[3]

Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~10.5 (br s, 1H, OH), ~6.5 (br s, 2H, NH₂), ~5.0 (s, 1H, pyrimidine-H), ~3.8 (s, 3H, OCH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~165 (C=O), ~160 (C-O), ~158 (C-N), ~85 (C-pyrimidine), ~55 (OCH₃) |

| FTIR (KBr, cm⁻¹) | ~3400-3200 (N-H, O-H stretching), ~1650 (C=O stretching), ~1600 (C=N stretching), ~1250 (C-O stretching) |

Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and instrument used. The provided data for 2-Amino-6-methyl-4-pyrimidinol shows characteristic peaks at ¹H NMR (400 MHz, CDCl₃): δ 11.09 (s, 1H, OH), 5.92 (s, 2H, NH₂), 5.14 (s, 1H, Ar-H), 2.14 (s, 3H, Ar-CH₃) and ¹³C NMR (100 MHz, CDCl₃): δ 162.3, 161.1, 155.3, 102.5, 23.9.[3] This provides a strong basis for the interpretation of the spectra of the target molecule.

Safety Precautions

-

Sodium metal is highly reactive with water and flammable. It should be handled with care under an inert atmosphere or in a dry solvent.

-

Sodium ethoxide is a strong base and corrosive. Avoid contact with skin and eyes.

-

The reaction generates hydrogen gas , which is flammable. The reaction should be carried out in a well-ventilated fume hood.

-

Diethyl malonate and O-methylisourea hydrochloride may be irritating. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of this compound via the cyclocondensation of O-methylisourea and diethyl malonate is a robust and well-understood chemical transformation. This guide has provided a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and expected characterization data. By following the procedures outlined and adhering to the necessary safety precautions, researchers can confidently synthesize this valuable pyrimidine derivative for further investigation and application in drug discovery and development.

References

Spectroscopic Characterization of 6-Amino-2-methoxypyrimidin-4-ol: A Technical Guide

Introduction

6-Amino-2-methoxypyrimidin-4-ol is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active molecules, including nucleic acid bases. Accurate structural elucidation and characterization are paramount for its application in research and synthesis. This guide provides an in-depth analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR)—essential for the unambiguous identification of this compound. A central theme of this analysis is the critical role of tautomerism, which dictates the observed spectroscopic features.

The Decisive Role of Tautomerism

While the name 6-Amino-2-methoxypyrimidin-4-ol suggests a hydroxyl (-OH) group, heterocyclic systems like this exist in a dynamic equilibrium between tautomeric forms.[1][2][3] For this molecule, the predominant and more stable form is the keto tautomer: 2-Amino-6-methoxy-1(H)-pyrimidin-4-one . This keto-enol tautomerism, where the proton shifts from the oxygen to a ring nitrogen, is a foundational concept in interpreting its spectra.[3][4] The spectroscopic data presented herein overwhelmingly support the dominance of the pyrimidinone (keto) structure.

Figure 1. Tautomeric equilibrium of this compound, favoring the more stable 2-Amino-6-methoxy-1(H)-pyrimidin-4-one form.

Figure 1. Tautomeric equilibrium of this compound, favoring the more stable 2-Amino-6-methoxy-1(H)-pyrimidin-4-one form.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of a compound, with fragmentation patterns offering a veritable roadmap of its structure.[5]

Experimental Protocol: Electrospray Ionization (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Analysis Mode: Operate in positive ion mode to facilitate protonation, forming the [M+H]⁺ ion.

-

Data Acquisition: Acquire a full scan spectrum to identify the protonated molecular ion. Subsequently, perform tandem MS (MS/MS) on the isolated [M+H]⁺ ion to induce fragmentation and elucidate the structure.

Data Summary & Interpretation

The primary goal is to observe the protonated molecular ion, which confirms the molecular weight.

| Parameter | Value | Interpretation |

| Molecular Formula | C₅H₇N₃O₂ | Confirms the elemental composition. |

| Monoisotopic Mass | 141.054 g/mol | The exact mass of the most abundant isotopes. |

| Expected [M+H]⁺ Ion | m/z 142.061 | The most crucial peak for confirming molecular weight. |

Predicted Fragmentation Pathway

The fragmentation of aminopyrimidines is a well-understood process that provides definitive structural information.[6][7] The fragmentation of the [M+H]⁺ ion of 2-Amino-6-methoxy-1(H)-pyrimidin-4-one is anticipated to proceed through characteristic losses of neutral molecules.

Caption: Predicted ESI-MS/MS fragmentation of protonated 2-Amino-6-methoxy-1(H)-pyrimidin-4-one.

-

Loss of Carbon Monoxide (CO): A common fragmentation for pyrimidinones is the neutral loss of CO (28 Da) from the ring, leading to a fragment at m/z 114.

-

Loss of Isocyanic Acid (HNCO): Cleavage of the amide portion of the ring can result in the loss of HNCO (43 Da), yielding a significant fragment at m/z 99.[7] This is a highly diagnostic fragmentation pathway for uracil-like structures.

-

Sequential Losses: The fragment at m/z 99 may further lose a molecule of CO to produce an ion at m/z 71.

Infrared (IR) Spectroscopy

FTIR spectroscopy is exceptionally sensitive to the presence of specific functional groups, making it a powerful tool for confirming the dominant tautomeric form of the molecule.[8] The presence of a strong carbonyl absorption and the nature of the N-H stretches are the most telling features.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Pressure is applied to ensure good contact, and the IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Data Summary & Interpretation

The IR spectrum provides direct evidence for the keto tautomer. Data is compared with known values for similar aminopyrimidine structures.[8][9][10]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Causality & Significance |

| 3450 - 3300 | Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Two distinct bands are characteristic of a primary amine, confirming the -NH₂ group.[11] |

| 3200 - 3050 | N-H Stretch | Ring Amide (-NH-) | A broad band indicative of the N-H bond within the pyrimidinone ring, often involved in hydrogen bonding. |

| 1680 - 1650 | C=O Stretch (Amide I) | Ring Carbonyl | This strong, sharp absorption is the most definitive evidence for the keto (pyrimidinone) tautomer. Its absence would suggest the enol form. |

| 1640 - 1580 | N-H Bend / C=C & C=N Stretches | Amine & Pyrimidine Ring | Overlapping signals from the scissoring motion of the -NH₂ group and aromatic ring stretches.[11] |

| 1250 - 1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Confirms the presence of the methoxy (-OCH₃) group attached to the ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

Experimental Protocol: Solution-State NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve polar compounds and to slow the exchange of labile protons (NH, OH), allowing them to be observed.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Record standard ¹H, ¹³C, and optionally, 2D correlation spectra (like HSQC and HMBC) for unambiguous assignment. Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm).

Caption: General experimental workflow for NMR spectroscopic analysis.

¹H NMR Data Summary & Interpretation (Predicted in DMSO-d₆)

The chemical shifts are influenced by the electronic environment, with electronegative atoms and aromatic systems causing protons to appear further downfield.[12]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality & Significance |

| ~10.5 - 11.5 | Broad Singlet | 1H | N1-H | The downfield chemical shift is characteristic of an amide/lactam proton in the pyrimidinone ring, further confirming the keto tautomer. This proton is exchangeable with D₂O. |

| ~6.5 - 7.0 | Broad Singlet | 2H | -NH₂ | The amino protons appear as a broad signal due to quadrupole broadening and exchange. The chemical shift is typical for an amino group attached to an electron-deficient ring.[13] This signal is also exchangeable with D₂O. |

| ~5.0 - 5.2 | Singlet | 1H | H5 | This sole ring proton appears as a singlet. Its upfield position relative to benzene is due to the collective electron-donating effects of the amino and methoxy groups. |

| ~3.8 | Singlet | 3H | -OCH₃ | A sharp singlet in the typical region for a methoxy group attached to an aromatic system. |

¹³C NMR Data Summary & Interpretation (Predicted in DMSO-d₆)

The ¹³C NMR spectrum provides a carbon map of the molecule, with the carbonyl carbon being the most diagnostic signal for tautomer identification.[14]

| Chemical Shift (δ, ppm) | Assignment | Causality & Significance |

| ~165 - 170 | C4 (C=O) | The most downfield signal, unequivocally assigned to the carbonyl carbon. Its presence is definitive proof of the keto tautomer.[15] |

| ~160 - 165 | C2 & C6 | These carbons are attached to two heteroatoms (N, N, O for C2; N, O for C6), causing them to be significantly deshielded and appear far downfield. |

| ~80 - 85 | C5 | This carbon, bonded to a proton, is the most shielded of the ring carbons, appearing significantly upfield. |

| ~55 | -OCH₃ | This signal is in the characteristic range for a methoxy carbon. |

Conclusion

The collective spectroscopic evidence from Mass Spectrometry, IR, and NMR provides a cohesive and unambiguous characterization of this compound. The data strongly confirm that the compound exists predominantly in its keto tautomeric form, 2-Amino-6-methoxy-1(H)-pyrimidin-4-one. Key validating signals include the strong carbonyl (C=O) absorption around 1670 cm⁻¹ in the IR spectrum, the downfield amide proton (~11 ppm) in the ¹H NMR, and the characteristic carbonyl carbon signal (~168 ppm) in the ¹³C NMR spectrum. The mass spectrum confirms the molecular weight and shows a fragmentation pattern consistent with the pyrimidinone structure. This comprehensive dataset serves as a reliable reference for researchers and scientists in the fields of chemical synthesis and drug development.

References

- 1. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scienceready.com.au [scienceready.com.au]

- 6. benchchem.com [benchchem.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. ijirset.com [ijirset.com]

- 9. 2-Amino-4-hydroxy-6-methylpyrimidine [webbook.nist.gov]

- 10. 4-Aminopyrimidine [webbook.nist.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

Tautomerism of 6-Amino-2-methoxypyrimidin-4-ol

An In-depth Technical Guide to the

Abstract

Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a pivotal concept in medicinal chemistry, influencing a molecule's physicochemical properties and its biological activity.[1][2] 6-Amino-2-methoxypyrimidin-4-ol is a substituted pyrimidine, a heterocyclic scaffold prevalent in numerous therapeutic agents. A thorough understanding of its tautomeric landscape is crucial for professionals in drug discovery and development, as the predominant tautomeric form dictates hydrogen bonding patterns, molecular shape, and ultimately, receptor-binding affinity.[3] This technical guide provides a comprehensive analysis of the potential tautomeric forms of this compound, detailing the theoretical underpinnings of their relative stabilities and presenting robust experimental protocols for their characterization. We will explore the influence of environmental factors such as solvent and pH and explain the causality behind the selection of specific analytical techniques.

Introduction: The Significance of Tautomerism in Pyrimidines

Heteroaromatic compounds, particularly those containing nitrogen, frequently exhibit prototropic tautomerism, where isomers differ by the position of a proton and the location of double bonds.[4][5] In pyrimidine derivatives, two primary types of tautomerism are of critical importance:

-

Amide-Iminol (Keto-Enol) Tautomerism: This involves the interconversion between a hydroxypyrimidine (the enol or iminol form) and a pyrimidinone (the keto or amide form). For 6-membered heteroaromatics like pyrimidines, the equilibrium overwhelmingly favors the keto form in most solvents.[6]

-

Amino-Imino Tautomerism: This is the equilibrium between an exocyclic amino group and an endocyclic imino form. For 2- and 4-aminopyrimidines, the amino tautomer is generally the more stable species.[6][7]

The specific tautomer present under physiological conditions can dramatically alter a molecule's ability to act as a hydrogen bond donor or acceptor, a fundamental aspect of drug-receptor interactions. Misidentification of the predominant tautomer can lead to flawed structure-activity relationship (SAR) models and ultimately hinder drug development efforts.[1] This guide focuses on elucidating the tautomeric behavior of this compound to provide researchers with a solid foundation for its application in medicinal chemistry.

The Tautomeric Landscape of this compound

The structure of this compound allows for several potential prototropic tautomers. The primary equilibrium involves the migration of a proton between the N1 and N3 positions of the pyrimidine ring, the exocyclic amino group, and the C4-hydroxyl group. The four most plausible tautomers are depicted below.

References

- 1. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. chimia.ch [chimia.ch]

- 6. Tautomerism in aromatic heterocycles [quimicaorganica.org]

- 7. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility Characterization of 6-Amino-2-methoxypyrimidin-4-ol

Executive Summary

The aqueous and solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate clinical efficacy and developability. Poor solubility can severely hamper drug absorption, leading to low bioavailability and therapeutic failure. This guide provides a comprehensive, technically robust framework for the complete solubility characterization of the novel heterocyclic compound, 6-Amino-2-methoxypyrimidin-4-ol. As pre-existing public data on this specific molecule is scarce, this document serves as a complete methodological protocol for research, development, and pre-formulation scientists. We will detail the theoretical underpinnings of solubility, predictive structural analysis, and provide detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, including the gold-standard shake-flask method for thermodynamic equilibrium solubility.

Introduction: The Critical Role of Solubility

In the field of drug discovery and development, solubility is not merely a physical property; it is a cornerstone of a molecule's potential success. It dictates everything from the feasibility of formulation to the concentration achievable at the target site. Low aqueous solubility is a primary contributor to poor oral bioavailability, unpredictable dosing responses, and challenges in developing intravenous formulations.[1] Therefore, a thorough understanding of a compound's solubility profile across a range of solvents and pH conditions is an indispensable part of the pre-formulation stage.[2]

1.1 Profile of this compound

This compound is a substituted pyrimidine derivative. Its basic physicochemical properties are foundational to understanding its behavior.

-

Molecular Formula: C₅H₇N₃O₂[3]

-

Molecular Weight: 141.13 g/mol [3]

-

Chemical Structure:

(Image Source: PubChem CID 1532133) [3] The structure reveals several key functional groups that will govern its solubility: -

Amino Group (-NH₂): A primary amine that can act as a hydrogen bond donor and acceptor, and can be protonated to form a salt at acidic pH, typically increasing aqueous solubility.

-

Hydroxyl Group (-OH): Capable of hydrogen bonding, contributing to polarity. This group exists in tautomeric equilibrium with a keto form (a pyrimidinone), which influences its electronic properties and crystal packing. [3]* Methoxy Group (-OCH₃): A moderately polar group.

-

Pyrimidine Ring: A heterocyclic aromatic ring containing two nitrogen atoms, which can act as hydrogen bond acceptors.

Predictive Analysis and Theoretical Framework

Before embarking on experimental work, a theoretical analysis of the molecule's structure can provide valuable predictions about its solubility behavior, guided by the principle of "like dissolves like." [4] The presence of multiple hydrogen bond donors (amine, hydroxyl) and acceptors (ring nitrogens, hydroxyl, methoxy) suggests that this compound will exhibit at least some solubility in polar protic solvents like water, methanol, and ethanol. However, the relatively rigid heterocyclic core may lead to strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. This balance makes quantitative prediction difficult without experimental data. [5][6] Furthermore, the basic amino group and the potentially acidic hydroxyl/amide proton imply that the compound's aqueous solubility will be highly dependent on pH. In acidic solutions, the amine will be protonated, forming a more soluble cationic species. In sufficiently basic solutions, the hydroxyl/amide proton may be removed, forming an anionic species, which could also enhance solubility.

Experimental Design for Comprehensive Solubility Profiling

A multi-tiered experimental approach is recommended to build a complete solubility profile. This begins with broad qualitative screening and progresses to precise, quantitative measurements under controlled conditions.

3.1 Recommended Solvents for Analysis

A diverse set of solvents should be selected to probe the compound's solubility across a range of polarities and chemical functionalities.

| Solvent Class | Solvent | Rationale |

| Polar Protic | Purified Water | The most critical solvent for biological and pharmaceutical relevance. |

| Methanol (MeOH) | Common polar organic solvent for synthesis and analysis. | |

| Ethanol (EtOH) | Pharmaceutically acceptable co-solvent. | |

| Polar Aprotic | Acetonitrile (ACN) | Used in reversed-phase HPLC, data is useful for analytical methods. |

| Dimethyl Sulfoxide (DMSO) | High dissolving power; often used for initial stock solutions. [7] | |

| Acetone | Common laboratory ketone. | |

| Ethyl Acetate (EtOAc) | Common ester of moderate polarity. | |

| Non-Polar | Dichloromethane (DCM) | Common chlorinated solvent. |

| Toluene | Aromatic hydrocarbon. | |

| Heptane / Hexane | Aliphatic hydrocarbon, represents a highly non-polar environment. | |

| Aqueous Buffers | pH 1.2 (Simulated Gastric) | Represents stomach conditions. |

| pH 4.5 (Acetate Buffer) | Represents the upper intestine. | |

| pH 6.8 (Phosphate Buffer) | Represents the lower intestine. | |

| pH 7.4 (Phosphate Buffer) | Represents physiological/blood pH. |

3.2 Protocol 1: Qualitative Solubility Assessment

This initial screening provides a rapid, semi-quantitative estimate of solubility, useful for designing subsequent quantitative experiments.

Methodology:

-

Add approximately 1-2 mg of this compound to a small, clear glass vial.

-

Add the selected solvent dropwise (e.g., 100 µL increments) while vortexing or agitating vigorously between additions.

-

Observe the mixture against a dark background for the disappearance of all solid particles.

-

Continue adding solvent up to a total volume of 1 mL.

-

Categorize the solubility based on the volume of solvent required for complete dissolution, as outlined in standards like the U.S. Pharmacopeia (USP).

3.3 Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility. [1]It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, ensuring a true representation of the solubility limit. [2][8] Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the desired solvent or buffer. "Excess" means enough solid is present that some will visibly remain undissolved at equilibrium.

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator bath set to a constant temperature (e.g., 25°C for room temperature or 37°C for physiological studies). Agitate for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but should be confirmed by sampling at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant. It is critical to separate the saturated solution from the undissolved solid. This is best achieved by centrifugation followed by filtering the supernatant through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF or PTFE).

-

Quantification: Dilute the clear, filtered saturated solution with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Calculation: Calculate the solubility in units of mg/mL or µg/mL. This can be converted to molarity (mol/L) using the compound's molecular weight.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Analytical Quantification and Data Presentation

The choice of analytical technique is crucial for accuracy.

-

High-Performance Liquid Chromatography (HPLC-UV): This is the most common and reliable method. It requires developing a method that can separate the analyte from any potential impurities or degradants. A calibration curve must be generated using standard solutions of known concentration to ensure accurate quantification.

-

LC-MS/MS: For very low solubility compounds or complex matrices, LC-Mass Spectrometry offers superior sensitivity and selectivity.

Data Presentation

All quantitative solubility data should be compiled into a clear, comprehensive table for easy comparison and interpretation.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Solubility (µM) |

| Water | 25 | Experimental Value | Calculated Value | Calculated Value |

| pH 1.2 Buffer | 37 | Experimental Value | Calculated Value | Calculated Value |

| pH 7.4 Buffer | 37 | Experimental Value | Calculated Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value | Calculated Value |

| ...etc. |

Caption: Overall logical workflow for solubility characterization.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to fully characterize the solubility of this compound. By progressing from theoretical prediction to qualitative screening and finally to the gold-standard quantitative shake-flask method, researchers can generate the reliable and comprehensive data essential for making informed decisions in the drug development process. Adherence to these protocols will ensure a robust understanding of the compound's behavior in various solvent and physiological systems, paving the way for successful formulation and clinical advancement.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-4-hydroxy-6-methoxypyrimidine | C5H7N3O2 | CID 1532133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Predicting Solubility | Rowan [rowansci.com]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to 6-Amino-2-methoxypyrimidin-4-ol: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Amino-2-methoxypyrimidin-4-ol (CAS No: 52386-29-5, 186435-66-5), a substituted pyrimidine of significant interest in medicinal chemistry. The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, including nucleic acids and various therapeutic agents. This document delves into the historical context of its discovery, detailed synthetic methodologies, and its emerging applications in drug development. By synthesizing technical data with expert insights, this guide serves as a critical resource for researchers exploring the potential of this versatile molecule.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of heterocyclic chemistry and holds a privileged position in the realm of biological sciences and medicine.[1] Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in the chemistry of life. The diverse biological activities exhibited by pyrimidine derivatives have made them a fertile ground for drug discovery, leading to the development of antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[1][2] this compound, with its strategically placed functional groups, represents a valuable building block for the synthesis of novel therapeutic candidates.

A crucial aspect of hydroxypyrimidines is their existence in tautomeric forms. This compound is in equilibrium with its keto tautomer, 6-Amino-2-methoxy-4(1H)-pyrimidinone.[3] This tautomerism can significantly influence its chemical reactivity and biological interactions.

A Historical Perspective on the Discovery of Substituted Pyrimidines

The journey into the world of pyrimidines began in the late 19th century. The systematic study of these heterocycles was initiated by Pinner in 1884, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[4] The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900.[4] Early methods, such as the Biginelli reaction first reported in 1891, laid the groundwork for accessing this important class of compounds.[5]

While a definitive first synthesis of this compound is not prominently documented in seminal, early publications, its discovery can be situated within the broader exploration of pyrimidine chemistry for medicinal and agricultural applications. The synthesis of structurally related compounds, such as 2-amino-4,6-dimethoxypyrimidine, has been extensively explored due to their role as intermediates in the production of herbicides.[6][7] It is plausible that this compound was first synthesized and characterized as part of these broader research programs, likely as a derivative or metabolite of more heavily studied compounds. A documented synthetic route involves the dealkylation of a dimethoxy precursor, a common transformation in pyrimidine chemistry.[8]

Physicochemical Properties and Tautomerism

Understanding the fundamental properties of this compound is crucial for its application in research and development.

| Property | Value | Reference |

| CAS Number | 52386-29-5, 186435-66-5 | [3][9] |

| Molecular Formula | C5H7N3O2 | [3] |

| Molecular Weight | 141.13 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Tautomeric Form | 6-Amino-2-methoxy-4(1H)-pyrimidinone | [3] |

| SMILES | COC1=NC(N)=CC(O)=N1 | [3] |

The tautomeric equilibrium between the hydroxyl and keto forms is a key feature of this molecule.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, with the choice of route often depending on the availability of starting materials and desired scale.

Synthetic Protocol: Dealkylation of 2-Amino-4,6-dimethoxypyrimidine

A common and direct method for the preparation of this compound is the selective dealkylation of the more readily available 2-amino-4,6-dimethoxypyrimidine.[8]

Step-by-Step Methodology:

-

Starting Material: 2-Amino-4,6-dimethoxypyrimidine hydrochloride.

-

Reaction: The hydrochloride salt is heated at elevated temperatures (e.g., 150°C) for a sufficient period (e.g., 2 hours).

-

Mechanism: The reaction proceeds via the detachment of methyl chloride, leading to the formation of the desired 2-amino-4-hydroxy-6-methoxypyrimidine.

-

Work-up and Purification: The resulting product can be purified by recrystallization from a suitable solvent system.

Caption: Synthetic scheme for the dealkylation of 2-amino-4,6-dimethoxypyrimidine.

Characterization Techniques

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the presence of the amino, methoxy, and pyrimidine ring protons and carbons, as well as for verifying the regiochemistry of the substituents.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups, such as N-H stretching of the amino group and C=O stretching in the keto tautomer.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Applications in Drug Discovery and Medicinal Chemistry

While this compound itself may not be the final active pharmaceutical ingredient, its structural motifs are present in a variety of biologically active molecules. It serves as a valuable intermediate for the synthesis of more complex derivatives with therapeutic potential.

Scaffold for Kinase Inhibitors

The aminopyrimidine core is a well-established scaffold for the development of kinase inhibitors. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site. The other positions on the pyrimidine ring can be functionalized to achieve potency and selectivity. Derivatives of similar aminopyrimidinones have been investigated as inhibitors of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and FGFR4 (Fibroblast Growth Factor Receptor 4), which are implicated in inflammatory diseases and cancer, respectively.

Antiviral Agents

Substituted pyrimidinones have also shown promise as antiviral agents. For instance, 2-methoxy- and 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones have been synthesized and evaluated for their activity against RNA viruses, with some compounds demonstrating selective inhibition of the rubella virus.[10] This suggests that the 2-methoxy-pyrimidin-4-one core of the target molecule is a viable starting point for the design of novel antiviral drugs.

Agrochemical Intermediates

The broader class of aminopyrimidines are important intermediates in the synthesis of agrochemicals, particularly sulfonylurea herbicides.[11] The structural features of this compound make it a potential precursor for the development of new crop protection agents.

Caption: Potential applications of this compound scaffold.

Future Perspectives and Conclusion

This compound, while not as extensively studied as some other pyrimidine derivatives, holds considerable potential as a versatile building block in medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of multiple functional groups for further derivatization make it an attractive starting point for the development of novel therapeutic agents. The established biological activities of structurally related compounds, particularly in the areas of oncology and virology, provide a strong rationale for the continued exploration of this chemical scaffold. Future research efforts focused on the synthesis and biological evaluation of novel derivatives of this compound are warranted and could lead to the discovery of new and effective treatments for a range of diseases.

References

- 1. wjarr.com [wjarr.com]

- 2. [PDF] An overview on synthesis and biological activity of pyrimidines | Semantic Scholar [semanticscholar.org]

- 3. This compound | CAS 52386-29-5 [matrix-fine-chemicals.com]

- 4. Pyrimidine - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 7. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. calpaclab.com [calpaclab.com]

- 10. Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide Topic: The Diverse Biological Activities of Pyrimidine Derivatives: A Guide for Drug Discovery Professionals Audience: Researchers, scientists, and drug development professionals.

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental structural motif in nature and medicinal chemistry.[1][2] It forms the backbone of the nucleobases cytosine, thymine, and uracil, which are essential components of all living matter through their role in DNA and RNA.[1][3][4] This inherent biological relevance allows pyrimidine derivatives to readily interact with biomolecules like enzymes and nucleic acids, making the scaffold a "privileged" structure in drug design.[5] Over the past several decades, the synthetic versatility of the pyrimidine core has been extensively explored, leading to a vast portfolio of therapeutic agents with a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[1][2][5][6][7][8]

This guide provides a technical overview of the key biological activities of pyrimidine derivatives, focusing on their mechanisms of action, quantitative data on their efficacy, and the experimental protocols used to validate their therapeutic potential.

Anticancer Activity: Targeting the Engines of Malignancy

Pyrimidine derivatives represent a cornerstone of modern chemotherapy and targeted cancer treatment.[9] Their anticancer effects are exerted through diverse mechanisms, most notably by interfering with nucleic acid synthesis and by inhibiting key signaling proteins that drive cancer cell proliferation and survival.[10]

Core Mechanisms of Action

-

Inhibition of Nucleic Acid Synthesis: As analogs of natural pyrimidines, derivatives like 5-Fluorouracil (5-FU) function as antimetabolites. They are metabolically converted into fraudulent nucleotides that inhibit critical enzymes like thymidylate synthase, thereby disrupting DNA synthesis and repair, leading to apoptosis in rapidly dividing cancer cells.[10]

-

Kinase Inhibition: A major strategy in targeted therapy involves inhibiting protein kinases, which are often dysregulated in cancer. Many pyrimidine derivatives are designed to act as ATP-competitive inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[11] By blocking the ATP-binding pocket, these compounds shut down downstream signaling pathways responsible for cell growth, proliferation, and survival. Marketed drugs like Gefitinib and Erlotinib, which target EGFR, are based on a fused pyrimidine (quinazoline) scaffold.[9][12]

Signaling Pathway: EGFR Inhibition

The diagram below illustrates the mechanism of EGFR inhibition by a pyrimidine-based drug. The inhibitor competes with ATP for the binding site on the intracellular kinase domain of EGFR, preventing autophosphorylation and blocking downstream pro-survival pathways like PI3K/Akt.

Caption: EGFR signaling pathway and its inhibition by a pyrimidine derivative.

Quantitative Data: In Vitro Activity of Anticancer Pyrimidine Derivatives

The efficacy of novel pyrimidine compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against specific enzymes or cancer cell lines.

| Compound Class | Target/Cell Line | IC₅₀ (nM) | Reference |

| Pyrimidine-5-carbonitrile | EGFR | 6.91 - 8.43 | [6] |

| Oxazole-pyrimidine | MCF-7 (Breast) | 10 | [13] |

| Oxazole-pyrimidine | A549 (Lung) | 40 | [13] |

| Pyrrolo[2,3-d]pyrimidine | A549 (Lung) | 15,300 | [14] |

| Furo[2,3-d]pyrimidine | MCF-7 (Breast) | 13,890 - 19,430 | [14] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a foundational colorimetric method to assess the cytotoxic or anti-proliferative effects of a compound by measuring the metabolic activity of cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: Combating Pathogenic Microbes

The pyrimidine scaffold is present in numerous agents developed to combat bacterial and fungal infections.[15][16][17] The rise of multidrug-resistant strains has intensified the search for novel antimicrobial compounds, and pyrimidine derivatives continue to be a promising area of research.[18]

Core Mechanisms of Action

The antimicrobial action of pyrimidines often involves targeting essential microbial enzymes that are absent or structurally different in humans, providing a window of therapeutic selectivity.

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the folic acid synthesis pathway, which is required for microbial DNA synthesis. Pyrimidine derivatives like Trimethoprim selectively inhibit bacterial DHFR, leading to a bacteriostatic effect.

-

Other Mechanisms: Various pyrimidine derivatives have been shown to disrupt cell wall synthesis, inhibit protein synthesis, or interfere with other vital metabolic pathways in bacteria and fungi.[15]

Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a standard metric for antimicrobial efficacy.

Caption: Standard workflow for a broth microdilution MIC assay.

Quantitative Data: In Vitro Antimicrobial Activity

The table below summarizes the MIC values for representative pyrimidine derivatives against common bacterial and fungal strains.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Thienopyrimidine | S. aureus (Gram +) | - | [15] |

| Thienopyrimidine | E. coli (Gram -) | - | [15] |

| Thiazolopyrimidine | S. aureus (Gram +) | 4-8 | [19] |

| Thiazolopyrimidine | M. abscessus | 4-8 | [19] |

| Pyrimidine derivative 3 | E. coli (Gram -) | 1.0 | [17] |

| Pyrimidine derivative 3 | P. aeruginosa (Gram -) | 1.0 | [17] |

Antiviral Activity: A Scaffold for Viral Replication Inhibitors

Pyrimidine nucleoside analogs are a critical class of antiviral drugs that function by mimicking natural nucleosides and interfering with viral replication.[20] Their structural similarity to deoxycytidine or thymidine allows them to be recognized and processed by viral polymerases.

Core Mechanism of Action

The primary antiviral mechanism is the inhibition of viral DNA or RNA synthesis.

-

Intracellular Activation: The pyrimidine nucleoside analog is taken up by the host cell and phosphorylated by viral and/or cellular kinases to its active triphosphate form.

-

Chain Termination: The triphosphate analog is incorporated into the growing viral DNA or RNA strand by a viral polymerase. Lacking a 3'-hydroxyl group, the incorporated analog prevents the addition of the next nucleotide, causing premature chain termination and halting viral replication.[20]

Examples of pyrimidine-based antiviral drugs include Zidovudine (AZT) and Lamivudine for HIV, and Cytarabine for certain viral infections and leukemias.[20] More recent research has also explored non-nucleoside pyrimidine derivatives as potential antivirals, such as those showing efficacy against human coronavirus 229E (HCoV-229E).[12]

Quantitative Data: In Vitro Antiviral Activity

| Compound Class | Virus | EC₅₀ (nM) | Reference |

| Pyrimido[4,5-d]pyrimidine (7a) | HCoV-229E | - | [12] |

| Pyrimido[4,5-d]pyrimidine (7b) | HCoV-229E | - | [12] |

| NNRTI Pyrimidine (48) | HIV-1 (Wild Type & Mutant) | 3.43 - 11.8 | [19] |

| Etravirine (Reference Drug) | HIV-1 IIIB | 3.5 | [19] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.[21][22] Clinically used pyrimidine-based anti-inflammatory drugs include Tofacitinib and Epirizole.[22][23]

Core Mechanisms of Action

-

Cyclooxygenase (COX) Inhibition: A primary mechanism is the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is responsible for producing pro-inflammatory prostaglandins.[21][22] By blocking COX-2, these compounds reduce pain, fever, and inflammation. Several pyrimidine derivatives have been developed as selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[24][25]

-

Suppression of Pro-inflammatory Mediators: Pyrimidine derivatives can also suppress the production and activity of other key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[21] This is often achieved by inhibiting upstream signaling pathways like Nuclear Factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[21]

Signaling Pathway: COX-2 and Pro-inflammatory Cytokine Production

The diagram illustrates how pyrimidine derivatives can intervene at multiple points in the inflammatory cascade initiated by a stimulus like lipopolysaccharide (LPS).

Caption: Inhibition of inflammatory pathways by pyrimidine derivatives.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in immune cells stimulated with bacterial lipopolysaccharide (LPS).

Principle: The Griess test is used to quantify nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In the assay, nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to produce a pink-colored azo compound, which can be measured spectrophotometrically at 540 nm.

Step-by-Step Methodology:

-

Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the pyrimidine derivative for 1-2 hours before stimulation.

-

Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and stimulate NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Griess Reagent Reaction: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well. Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well. Incubate for another 10 minutes.

-

Data Acquisition: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite should be prepared to calculate the nitrite concentration in the samples.

-

Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only control.

Cardiovascular Activity

The therapeutic potential of pyrimidine derivatives also extends to the cardiovascular system.[7] Research has explored their roles as vasodilators, cardiotonic agents, and calcium channel blockers, indicating their potential for treating conditions like hypertension.[26][27][28]

Core Mechanisms of Action

-

Vasodilation: Certain pyrimidine nucleotides, such as Uridine triphosphate (UTP), can induce vasodilation, in part by stimulating the release of nitric oxide from the endothelium.[26]

-

Calcium Channel Blockade: Dihydropyrimidine derivatives have been synthesized and evaluated as L-type calcium channel blockers. By inhibiting the influx of calcium into vascular smooth muscle cells, these compounds can lead to vasodilation and a reduction in blood pressure.[28]

-

Positive Inotropic Effects: Some novel pyrimidine derivatives have been shown to increase the force of contraction in atrial preparations, suggesting potential as cardiotonic agents for conditions like heart failure.[27] For example, 4-benzyl-2-(dimethylamino)-5-pyrimidinecarboxylic acid was identified as an effective positive inotropic agent.[27]

Conclusion and Future Perspectives

The pyrimidine scaffold is undeniably one of the most versatile and productive motifs in medicinal chemistry.[1][5] Its fundamental role in biological systems provides a unique advantage for interacting with a wide array of therapeutic targets.[5] The extensive research into pyrimidine derivatives has yielded critical drugs in oncology, infectious diseases, and inflammation, and continues to open new avenues for treating cardiovascular and neurological disorders.[19]

Future research will likely focus on the synthesis of novel, highly specific derivatives through techniques like structure-activity relationship (SAR) studies and computational modeling.[13][21] The development of pyrimidine-based conjugates and hybrid molecules that can target multiple pathways simultaneously represents an exciting frontier for addressing complex diseases and overcoming drug resistance.[5][13]

References

- 1. wjarr.com [wjarr.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 10. benchchem.com [benchchem.com]

- 11. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. ijrpr.com [ijrpr.com]

- 15. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 16. researchgate.net [researchgate.net]

- 17. journals.innovareacademics.in [journals.innovareacademics.in]

- 18. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

- 24. mdpi.com [mdpi.com]

- 25. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Effects of pyrimidines on the guinea-pig coronary vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]